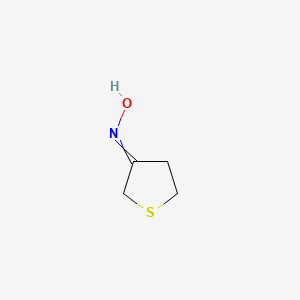

Tetrahydrothiophen-3-one oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrahydrothiophen-3-one oxime is a useful research compound. Its molecular formula is C4H7NOS and its molecular weight is 117.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

- Precursor for Drug Synthesis : THTO can serve as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics make it suitable for modifications that yield biologically active compounds. Research indicates that derivatives of THTO may exhibit enhanced pharmacological properties compared to their parent compounds.

- Antidote Development : Recent studies have explored the use of oximes, including THTO, as potential antidotes for organophosphate poisoning. Oximes act by reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. The effectiveness of THTO and its derivatives in this context is under investigation, with promising preliminary results suggesting they may cross the blood-brain barrier effectively .

- Biological Activity : Research has shown that THTO exhibits biological activity that could be harnessed in drug development. For example, studies on related compounds indicate potential use as inhibitors against specific enzymes or receptors involved in disease processes .

Biochemical Applications

- Inhibition of Heterocyclic Aromatic Amines (HAAs) : THTO has been studied for its role in inhibiting the formation of HAAs during cooking processes involving amino acids and proteins. This application is significant for food safety, as HAAs are known carcinogens .

- Transaminase Variants : THTO has been utilized in the screening of transaminase variants that can catalyze reactions involving amino acids and ketones. This application is crucial for biocatalysis and the synthesis of chiral amines, which are valuable in pharmaceutical chemistry .

Material Science Applications

- Synthesis of Functional Materials : The unique properties of THTO allow it to be used in the synthesis of functional materials such as polymers or coatings with specific chemical properties. Its ability to form stable linkages with other chemical entities makes it a candidate for developing new materials with tailored functionalities .

- Oxime-Based Linker Libraries : THTO can be employed in creating oxime-based linker libraries for drug discovery purposes. These libraries facilitate the rapid synthesis and screening of compounds that can interact with biological targets, streamlining the drug development process .

Case Studies

- Antidote Efficacy Study : A study evaluated the efficacy of various oxime compounds, including THTO, in reactivating AChE inhibited by organophosphate agents. Results indicated that certain derivatives showed improved reactivation rates compared to traditional antidotes .

- Food Safety Research : Research demonstrated that incorporating THTO into food processing protocols significantly reduced the formation of HAAs, highlighting its potential application in improving food safety standards .

化学反应分析

O-Alkylation and Arylation Reactions

The oxime hydroxyl group undergoes nucleophilic substitution or transition-metal-catalyzed coupling to form ethers:

-

Yb(OTf)₃-mediated O-alkylation : Reaction with tetrahydrofuran (THF) in the presence of Yb(OTf)₃ yields O-alkyl oxime ethers (e.g., 60 ) via activation of the oxime oxygen (38–52% yields) .

-

CuI-catalyzed O-arylation : Aryl halides react with the oxime under CuI catalysis (20 mol %), 1,10-phenanthroline, and Na₂CO₃ in polar solvents (Me₂SO or toluene) to furnish O-aryl oxime ethers (66 ) in 51–88% yields .

Table 1: O-Functionalization Reactions

| Reaction Type | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| O-Alkylation (THF) | Yb(OTf)₃, RT, 1 equiv. | O-THF oxime ether | 38–52 |

| O-Arylation (Ar–X) | CuI, 1,10-phenanthroline, 110°C | O-Aryl oxime ether | 51–88 |

Metal Complexation

The oxime group coordinates to transition metals, forming stable complexes:

-

Iron(II)-mediated coordination : The oxime oxygen binds to Fe(II), enhancing nucleophilicity for C–C bond insertion reactions (e.g., with alkenes like 43 ), yielding ethers (44 ) in 70–90% yields .

-

Gold(I)-catalyzed allylation : Au(I) complexes (e.g., 59 ) activate aminoallenes (57 ), enabling O-allyl oxime formation (58 ) via electrophilic vinyl activation (52–96% yields) .

Mechanistic Insight :

-

Au(I) activates the C=C bond of allenes, facilitating oxime oxygen attack.

Nitrosation and Oxidation

The α-C–H bond adjacent to the oxime group is susceptible to nitrosation:

-

NiCl₂-mediated nitrosation : In air, NiCl₂ promotes α-C–H oxidation, generating vic-dioxime complexes (17 ) via hydroxylamine intermediates (65–70% yields) .

-

Oxidation pathways : Hydroxylamine intermediates (H₂NOH) act as nitrosation agents, converting oximes to nitroso derivatives .

Equation :

RCH2C(R’)=NOHNiCl2,airRCH2C(R’)=N–O–N=C(R’)CH2R+H2O

Cycloaddition and Rearrangement

The oxime participates in cycloaddition reactions:

-

Tetracyanoethene [2+2] cycloaddition : Re(I) oximate complexes (e.g., 47 ) react with tetracyanoethene (48 ) to form cycloadducts (49 ) in 88% yields .

-

Friedel-Crafts alkylation : AlCl₃-mediated reactions with β-nitrostyrene (31 ) yield α-aryl chloroximes (33 ) via tandem alkylation and tautomerization (43–99% yields) .

Hydrolysis and Tautomerization

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of Tetrahydrothiophen-3-one oxime in synthetic products?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze 1H- and 13C-NMR spectra to identify proton environments and carbon frameworks. For example, the ketone group in Tetrahydrothiophen-3-one (C4H6OS) produces distinct chemical shifts .

- Infrared Spectroscopy (IR) : Detect characteristic absorption bands for oxime (N-O stretch ~945 cm−1) and thiophene ring vibrations .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 102.15 for the parent compound) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in phosphazene derivative syntheses .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Collect spilled material in airtight containers using non-reactive tools (e.g., glass scoops). Avoid water flushing to prevent environmental contamination .

- Emergency Protocols : For eye exposure, irrigate with water for 15 minutes and seek immediate medical attention. Skin contact requires thorough washing with soap and water .

Advanced Research Questions

Q. How can microwave Fourier transform spectroscopy determine the ring-inversion barrier of this compound?

- Methodological Answer :

- Inversion Splitting Measurement : Microwave spectroscopy detects splitting in rotational transitions caused by ring puckering. For Tetrahydrothiophen-3-one, a splitting of ΔE = 0.3 MHz was observed in the first excited state (~200 cm−1 above ground state) .

- Potential Energy Calculations : Use a one-dimensional model to derive inversion barriers. For example, a barrier height of 1050 cm−1 was calculated for Tetrahydrothiophen-3-one by fitting experimental splittings to the potential function V(θ)=21V2(1−cos2θ) .

Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound derivatives?

- Methodological Answer :

- Replicate Studies : Reproduce synthesis and purification steps under controlled conditions (e.g., solvent purity, reaction time) to minimize variability .

- Calibration of Instruments : Validate thermochemistry data (e.g., enthalpy of formation) using NIST-standardized methods and reference compounds .

- Cross-Validation : Compare results from multiple techniques (e.g., gas chromatography, calorimetry) to identify systematic errors .

Q. How does solvent choice and reaction time influence the yield of dispirophosphazene derivatives synthesized from this compound?

- Methodological Answer :

- Solvent Effects : Tetrahydrofuran (THF) is optimal due to its polarity and ability to dissolve phosphazene intermediates. Polar aprotic solvents enhance nucleophilic substitution rates .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track product formation. For example, reactions with carbazolyldiamine in THF require 3 days for completion .

- Workup Optimization : Remove triethylammonium chloride byproducts via filtration before column chromatography to improve purity .

Q. What methodologies detect and quantify this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ reverse-phase C18 columns with electrospray ionization (ESI) for high sensitivity. Calibrate using deuterated internal standards .

- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from biological fluids. Acidic pH conditions enhance oxime stability during extraction .

属性

CAS 编号 |

24030-02-2 |

|---|---|

分子式 |

C4H7NOS |

分子量 |

117.17 g/mol |

IUPAC 名称 |

N-(thiolan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C4H7NOS/c6-5-4-1-2-7-3-4/h6H,1-3H2 |

InChI 键 |

DWWREQRWOXEVGY-UHFFFAOYSA-N |

SMILES |

C1CSCC1=NO |

规范 SMILES |

C1CSCC1=NO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。